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Compound of Interest

3(2H)-Pyridazinone, 6-
Compound Name:

(aminomethyl)-

Cat. No.: B1340707

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 6-(aminomethyl)-3(2H)-pyridazinone. Due to the limited availability of
published data for this specific molecule, this guide leverages spectral information from closely
related pyridazinone analogues to predict the characteristic Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for
acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-(aminomethyl)-3(2H)-

pyridazinone. These predictions are based on the analysis of various substituted pyridazinone
derivatives.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 6-(aminomethyl)-3(2H)-pyridazinone
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Chemical Shift

Multiplicity Integration Assignment Notes
(5 ppm)

The precise shift

is influenced by
~75-7.8 d 1H H-4

the solvent and

concentration.

The precise shift

is influenced by
~6.9-7.2 d 1H H-5

the solvent and

concentration.

The chemical
shift can vary
depending on the
~4.0-4.3 s 2H -CH:- _
protonation state

of the amino

group.

Exchangeable
with D20. The

chemical shift is

Broad S 2H -NH:z

highly variable.

Exchangeable
with D20. The

chemical shift is

Broad S 1H N-H

highly variable.

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Data for 6-(aminomethyl)-3(2H)-pyridazinone
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Chemical Shift (6 ppm) Assignment Notes
Carbonyl carbon of the
~160 - 165 Cc=0 o _
pyridazinone ring.
Carbon attached to the
~145 - 150 C-6 _
aminomethyl group.
~130-135 C-4
~125-130 C-5
~40 - 45 -CHa-

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 6-(aminomethyl)-3(2H)-pyridazinone

Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (amine and

3300 - 3500 Strong, Broad )

amide)
3000 - 3100 Medium C-H stretching (aromatic)
2850 - 2950 Medium C-H stretching (aliphatic)
1640 - 1680 Strong C=0 stretching (amide)

) C=N stretching and C=C

1580 - 1620 Medium to Strong _ .

stretching (ring)
1400 - 1500 Medium C-H bending (aliphatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 6-(aminomethyl)-3(2H)-pyridazinone
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mlz lon Notes

The exact mass will be

[M+H]* Molecular lon dependent on the isotopic
composition.
[M-NHz]* Fragment Loss of the amino group.

Loss of the aminomethyl

group.

[M-CH2NHz2]* Fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g.,
DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
e Spectrometer: A 400 MHz or higher field NMR spectrometer.

e H NMR:

o

Pulse sequence: Standard single-pulse experiment.

o

Acquisition time: 2-3 seconds.

[¢]

Relaxation delay: 1-2 seconds.

o

Number of scans: 16-64, depending on the sample concentration.

o BC NMR:
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[e]

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

o

Acquisition time: 1-2 seconds.

[¢]

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, as 13C has low natural abundance.

[¢]

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

e Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:

e Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal
ATR accessory.

o Parameters:
o Spectral range: 4000-400 cm™—1.,
o Resolution: 4 cm~1,

o Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (ESI):

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile/water.
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e A small amount of formic acid or acetic acid can be added to promote ionization in positive

ion mode.
Instrumentation and Parameters:
o Spectrometer: A mass spectrometer equipped with an Electrospray lonization (ESI) source.
e Parameters:

o lonization mode: Positive ion mode is typically used for compounds with basic nitrogen

atoms.

o Mass range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-
500).

o Capillary voltage, cone voltage, and other source parameters should be optimized for the

specific instrument and compound.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a newly
synthesized compound like 6-(aminomethyl)-3(2H)-pyridazinone.
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Compound Synthesis

Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone
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Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
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Caption: Relationship between NMR observables and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminomethyl-3-2h-pyridazinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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